molecular formula C9H13Cl2N3 B6171361 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 2445785-42-0

2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No.: B6171361
CAS No.: 2445785-42-0
M. Wt: 234.12 g/mol
InChI Key: YSZLYCRWKSOLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the ethan-1-amine group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound has shown potential as a biological probe to study cellular processes and interactions.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in targeting specific biological pathways involved in diseases such as cancer.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-amine dihydrochloride stands out due to its unique structure and reactivity. Similar compounds include other derivatives of 1H-pyrrolo[2,3-b]pyridine, such as:

  • 1H-pyrrolo[2,3-b]pyridine-3-yl derivatives
  • 1H-pyrrolo[2,3-b]pyridine-4-yl derivatives These compounds share a similar core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and the resulting biological activity.

Properties

CAS No.

2445785-42-0

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c10-4-3-8-6-7-2-1-5-11-9(7)12-8;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H

InChI Key

YSZLYCRWKSOLLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)CCN)N=C1.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.